Flurbiprofen acyl-|A-D-glucuronide-d3

Isotopic Purity Mass Spectrometry Internal Standard Quality

Flurbiprofen acyl-β-D-glucuronide-d3 is a stable isotope-labeled (SIL) analogue of the phase II metabolite of the NSAID flurbiprofen, supplied as a mixture of diastereomers. The compound bears three deuterium atoms on the α-methyl carbon of the flurbiprofen moiety, yielding a nominal mass shift of +3 Da relative to the unlabeled analyte.

Molecular Formula C21H21FO8
Molecular Weight 423.4 g/mol
Cat. No. B15143004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlurbiprofen acyl-|A-D-glucuronide-d3
Molecular FormulaC21H21FO8
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10?,15-,16-,17+,18-,21-/m0/s1/i1D3
InChIKeyPLPQBSOCUVSKTP-ZPAHDOAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flurbiprofen Acyl-β-D-glucuronide-d3: A Deuterated Internal Standard for Acyl Glucuronide Bioanalysis


Flurbiprofen acyl-β-D-glucuronide-d3 is a stable isotope-labeled (SIL) analogue of the phase II metabolite of the NSAID flurbiprofen, supplied as a mixture of diastereomers . The compound bears three deuterium atoms on the α-methyl carbon of the flurbiprofen moiety, yielding a nominal mass shift of +3 Da relative to the unlabeled analyte . It is classified as a deuterated acyl glucuronide reference standard intended for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1].

Stable isotope-labeled internal standard for acyl glucuronide bioanalysis
+3 Da nominal mass shift meets isotope dilution MS requirements
α-methyl-d3 placement supports metabolic stability context in long-term studies

Why Unlabeled or Alternative Isotopologues Cannot Replace Flurbiprofen Acyl-β-D-glucuronide-d3


Acyl glucuronides are intrinsically labile, undergoing pH- and temperature-dependent hydrolysis, acyl migration, and covalent protein adduct formation [1]. Accurate quantification in biological matrices therefore requires an internal standard that precisely mirrors the analyte's chromatographic retention, extraction recovery, and ionization efficiency [2]. Unlabeled structural analogs (e.g., furosemide acyl glucuronide or β-alanine conjugates) exhibit different matrix effect profiles and cannot correct for acyl migration during sample work-up [3]. Alternative deuterated forms—such as flurbiprofen-d3 (parent drug, absent glucuronide moiety) or flurbiprofen-d8 acyl glucuronide (deuterated on the biphenyl ring)—differ in both mass shift magnitude and isotopic purity, introducing quantification bias .

Unlabeled structural analogs

Matrix effect and extraction profiles may differ from the acyl glucuronide analyte.

Flurbiprofen-d3 (parent drug)

Lacks the glucuronide moiety; may not co-extract or correct for acyl migration.

Flurbiprofen-d8 acyl glucuronide

Different mass shift and isotopic purity may introduce quantification bias.

Quantitative Differentiation Evidence: Flurbiprofen Acyl-β-D-glucuronide-d3 Versus Comparators


Isotopic Purity: d3 vs. d8 Flurbiprofen Acyl Glucuronide

Flurbiprofen acyl-β-D-glucuronide-d3 (TRC-F598717) exhibits an isotopic purity of 99.4% (d3 = 99.24% mass distribution), exceeding the 95 atom % D specification of the corresponding d8 isotopologue (R,S)-flurbiprofen-d8 acyl-β-D-glucuronide . This higher isotopic enrichment minimizes the d0 (unlabeled) and under-labeled species that contribute to cross-talk interference in the analyte channel during selected reaction monitoring (SRM).

Isotopic Purity
Data to verify
99.4%
Supports low cross-talk interference in SRM
COA data; independent verification recommended
Isotopic Purity Mass Spectrometry Internal Standard Quality

Mass Shift Adequacy and Spectral Interference Risk: d3 vs. d5 and d8 Isotopologues

The d3 isotopologue provides a +3 Da mass shift (m/z 423.4 [M+H]+ for the IS vs. m/z 420.4 for the unlabeled analyte). This exceeds the widely accepted minimum +3 Da threshold required to avoid isotopic cross-talk from the analyte's natural abundance 13C and 2H distribution in quadrupole-based MS instruments [1]. The d5 isotopologue (flurbiprofen-d5, parent drug only) cannot serve as an IS for the glucuronide conjugate because it lacks the glucuronide moiety and will not co-extract or co-elute with the acyl glucuronide analyte [2].

Mass Shift Adequacy
Class-level inference
+3 Da (m/z 423)
d5 parent drug: unsuitable
Ensures resolution from analyte isotopologues
d5 lacks glucuronide; d8 purity penalty
Mass Shift Isotopic Interference SRM Selectivity

Deuterium Placement and Metabolic Stability: α-Methyl-d3 vs. Aromatic-d8 Labeling

The deuterium label in Flurbiprofen acyl-β-D-glucuronide-d3 is positioned on the α-methyl carbon, a non-exchangeable site that is not a site of oxidative metabolism [1]. In contrast, the d8 isotopologue carries deuterium on aromatic positions (2',3,3',4',5,5',6,6'-d8), which may undergo CYP450-mediated oxidative de-deuteration or H/D exchange under certain physiological conditions . Studies on flurbiprofen itself have demonstrated that aromatic H/D exchange can occur, potentially eroding isotopic purity in vivo [2].

Deuterium Placement
Class-level inference
α-methyl-d3
Aliphatic labeling may reduce isotopic loss risk
Inferred from metabolic pathway studies
Deuterium Retention Metabolic Stability Isotope Exchange

Chemical Purity and Diastereomer Composition: Impact on Quantification Accuracy

Flurbiprofen acyl-β-D-glucuronide-d3 (TRC) is certified at 97% chemical purity (TLC, NMR, MS), with a well-characterized diastereomeric mixture reflecting the racemic nature of the parent flurbiprofen . This purity specification supports use as a reference standard for both identification and quantification, as documented in pharmacopeial impurity profiling guidelines for NSAIDs [1].

Chemical Purity
Supporting evidence
97%
TLC, NMR, MS
Supports standard accuracy in quantification
Orthogonal identity confirmation
Chemical Purity Diastereomer Ratio Quantification Accuracy

Procurement-Driven Application Scenarios for Flurbiprofen Acyl-β-D-glucuronide-d3


Validated LC-MS/MS Quantification of Flurbiprofen Acyl Glucuronide in Human Plasma/Urine for Pharmacokinetic Studies

In support of new drug application (NDA) or abbreviated new drug application (ANDA) bioequivalence studies, Flurbiprofen acyl-β-D-glucuronide-d3 serves as the SIL-IS for isotope dilution LC-MS/MS quantification of the reactive acyl glucuronide metabolite. The +3 Da mass shift ensures freedom from natural-abundance isotopic interference, while the 99.4% isotopic purity minimizes background signal at the analyte channel, enabling validated LLOQs consistent with regulatory guidance for metabolite exposure assessment [1][2].

In Vitro UGT Reaction Phenotyping and Covalent Binding Risk Assessment

When profiling the contribution of individual UDP-glucuronosyltransferase (UGT) isoforms—particularly UGT2B7 and UGT1A9—to flurbiprofen acyl glucuronide formation in human liver microsomes or recombinant enzyme systems, the d3 internal standard compensates for acyl migration artifacts that occur during sample work-up. Its aliphatic deuterium placement avoids the isotopic exchange risk associated with aromatic-d8 labels during prolonged incubations [3].

Pharmaceutical Impurity Profiling and Reference Standard Qualification

Regulatory agencies require that identified impurities in drug substances be characterized with certified reference standards [4]. Flurbiprofen acyl-β-D-glucuronide-d3, with its documented 97% chemical purity and multi-modal identity confirmation (NMR, MS, TLC), fulfills the role of a qualified reference standard for impurity profiling of flurbiprofen active pharmaceutical ingredient (API) and finished dosage forms.

Metabolite Identification via Stable Isotopic Mass-Shift Filtering in High-Resolution Mass Spectrometry

In drug metabolism discovery studies employing high-resolution mass spectrometry (HRMS), the d3 isotopologue enables mass-shift filtering to distinguish drug-derived metabolites from endogenous components. The +3 Da shift is sufficiently distinct from the +5 or +8 shifts of alternative deuterated probes, allowing orthogonal confirmation when dual-isotopologue strategies are employed [5].

Application
Selection Property
Validation Focus
Acyl glucuronide quantification in plasma research matrices
High isotopic purity & +3 Da shift
Cross-talk assessment, LLOQ evaluation
In vitro UGT phenotyping and covalent binding studies
α-methyl-d3 labeling stability
Acyl migration artifact correction
Impurity profiling of flurbiprofen API
Certified chemical purity (97%)
Identity confirmation, standard accuracy
Metabolite identification by mass-shift filtering
Distinct +3 Da shift
Orthogonal confirmation, endogenous differentiation
Quote Request

Request a Quote for Flurbiprofen acyl-|A-D-glucuronide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.